molecular formula C6H4Cl2 B042874 1,4-Dichlorobenzene CAS No. 106-46-7

1,4-Dichlorobenzene

Cat. No.: B042874
CAS No.: 106-46-7
M. Wt: 147 g/mol
InChI Key: OCJBOOLMMGQPQU-UHFFFAOYSA-N
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Description

1,4-Dichlorobenzene is an organic compound with the chemical formula C₆H₄Cl₂. It is a colorless solid with a strong, distinctive odor often associated with mothballs. This compound consists of a benzene ring with two chlorine atoms positioned at the para (1,4) positions. It is widely used as a disinfectant, pesticide, and deodorant .

Mechanism of Action

Target of Action

1,4-Dichlorobenzene, also known as p-dichlorobenzene or PDCB, is an aryl chloride and isomer of dichlorobenzene . The primary targets of this compound are the liver and kidneys in rats, mice, and dogs . It also affects other organs such as the spleen, lymph nodes, bone marrow, thyroid gland, and adrenal gland .

Mode of Action

This compound is metabolized by organisms like Xanthobacter flavus 14pl . It is attacked by an enzyme called chlorobenzene dioxygenase, which transforms it into a compound called dichlorocatechol . This compound is then further degraded via a modified ortho pathway .

Biochemical Pathways

The biochemical degradation of this compound involves several steps . After being attacked by chlorobenzene dioxygenase, the resulting dichlorocatechol is degraded via a modified ortho pathway . This pathway involves several enzymes, including chlorobenzene cis-dihydrodiol dehydrogenase and chlorocatechol 1,2-dioxygenase . The end product of this pathway is a compound that can be further metabolized and eventually incorporated into the Krebs cycle .

Result of Action

The action of this compound results in DNA modifications and chromosomal damage in kidney cells both in vitro and in vivo . In the liver, another target organ, DNA damage is seen in vivo and clastogenic effects are observed in vitro . In the spleen, weak DNA damage is observed .

Action Environment

This compound is a solid at 20°C with low to moderate volatility and low solubility . Once it is dissolved, it volatilizes rapidly and adsorbs strongly to organic matter . When present in the soil, it volatilizes and dissolves slowly . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

1,4-Dichlorobenzene is primarily synthesized through the chlorination of benzene. The reaction involves benzene and chlorine gas in the presence of a catalyst, typically ferric chloride, at moderate temperatures and atmospheric pressure . The reaction can be represented as follows:

C6H6+2Cl2C6H4Cl2+2HClC_6H_6 + 2Cl_2 \rightarrow C_6H_4Cl_2 + 2HCl C6​H6​+2Cl2​→C6​H4​Cl2​+2HCl

In industrial settings, this process is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1,4-Dichlorobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions and ozone for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,4-Dichlorobenzene is one of three isomers of dichlorobenzene, the others being 1,2-dichlorobenzene and 1,3-dichlorobenzene . These isomers differ in the positions of the chlorine atoms on the benzene ring:

    1,2-Dichlorobenzene: Chlorine atoms at the ortho positions.

    1,3-Dichlorobenzene: Chlorine atoms at the meta positions.

    This compound: Chlorine atoms at the para positions.

This compound is unique due to its higher melting point and specific applications as a deodorant and pesticide. It is also less volatile compared to its isomers, making it more suitable for certain industrial applications .

Properties

IUPAC Name

1,4-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

OCJBOOLMMGQPQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID1020431
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Molecular Weight

147.00 g/mol
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Physical Description

P-dichlorobenzene appears as a white colored liquid with the odor of moth balls. Denser than water and insoluble in water. Flash point below 200 °F. Used as a moth repellent, to make other chemicals, as a fumigant, and for many other uses., Other Solid; Pellets or Large Crystals, Colorless or white crystalline solid with a mothball-like odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white crystalline solid with a mothball-like odor., Colorless or white crystalline solid with a mothball-like odor. [insecticide]
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 173.9 °C, 174 °C, 345 °F
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Flash Point

150 °F (NTP, 1992), 66.0 °C (150.8 °F) - closed cup, 150 °F (66 °C) (closed cup), 66 °C c.c., 150 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 81.3 mg/L at 25 °C, Practically insoluble in water, Soluble in chloroform, carbon disulfide, benzene, ether, alcohol, Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform, 0.0813 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 49 (practically insoluble), 0.008%
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Density

1.458 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2475 g/cu cm at 25 °C, Density: 1.4581 at 20.5 °C/4 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 1.458, 1.25
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.08, 5.08
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Vapor Pressure

0.6 mmHg at 68 °F ; 1.8 mmHg at 86 °F (NTP, 1992), 1.74 [mmHg], 1.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 170, 1.3 mmHg
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Impurities

Pure-grade para-dichlorobenzene consists of > 99.8% para-dichlorobenzene, < 0.05% chlorobenzene and trichlorobenzene and < 0.1% ortho- and meta-dichlorobenzene.
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Color/Form

White crystals, Volatile crystals, White crystals or leaflets, Colorless or white crystalline solid

CAS No.

106-46-7; 25321-22-6(mixedisomers), 106-46-7, 55232-43-4, 25321-22-6
Record name P-DICHLOROBENZENE
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Melting Point

127 °F (NTP, 1992), 53 °C, 53.1 °C, 52.7 °C, 128 °F
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Synthesis routes and methods I

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
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Synthesis routes and methods II

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
Quantity
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Name
aluminum halide
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Reaction Step Three

Synthesis routes and methods III

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an aluminum halide catalyst activated with anhydrous hydrogen bromide at a temperature of from 25° to 35° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene.
Quantity
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[Compound]
Name
aluminum halide
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichlorobenzene
Reactant of Route 2
1,4-Dichlorobenzene
Reactant of Route 3
1,4-Dichlorobenzene
Reactant of Route 4
1,4-Dichlorobenzene
Reactant of Route 5
1,4-Dichlorobenzene
Reactant of Route 6
1,4-Dichlorobenzene

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